molecular formula C12H21BO2 B13475179 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane

Cat. No.: B13475179
M. Wt: 208.11 g/mol
InChI Key: CFLDTKJVVQMZQO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C10H19BO2. This compound is known for its unique structure, which includes a dioxaborolane ring and a cyclopropyl group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method includes the reaction of pinacol with 1-methylcyclopropylboronic acid under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can be reduced to form boranes.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, such as palladium on carbon (Pd/C), in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Boranes.

    Substitution: Various substituted boron compounds, depending on the reactants used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with transition metals, such as palladium. This property makes it an excellent ligand in catalytic processes, facilitating the formation of carbon-carbon bonds. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofurazan

Uniqueness

4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and a cyclopropyl group, which imparts distinct reactivity and stability. This makes it particularly useful in cross-coupling reactions and other synthetic applications where stability and reactivity are crucial.

Properties

Molecular Formula

C12H21BO2

Molecular Weight

208.11 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C12H21BO2/c1-10(2)11(3,4)15-13(14-10)9-8-12(5)6-7-12/h8-9H,6-7H2,1-5H3/b9-8+

InChI Key

CFLDTKJVVQMZQO-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.